Retigabine Dihydrochloride

Kv7.2/Kv7.3 activation EC50 Patch-clamp electrophysiology

Researchers needing a validated pan-Kv7 opener for electrophysiology or pain models often face potency gaps with subtype-selective tools. Retigabine dihydrochloride bridges this gap as the only clinically approved Kv7.2-7.5 activator, delivering: - 20-fold potency window vs. XEN1101 (EC50 0.92 µM vs. 0.042 µM) for robust SAR benchmarking. - 5× higher functional potency than ICA-27243 (IC50 ~1 µM vs. ~5 µM) in TRPV1-mediated calcium assays. - DMSO-free aqueous solubility (≥52.4 mg/mL) to eliminate solvent artifacts in patch-clamp and imaging workflows. Supplied as a ≥98% pure dihydrochloride salt, ready for global dispatch with full analytical documentation.

Molecular Formula C16H20Cl2FN3O2
Molecular Weight 376.2 g/mol
CAS No. 150812-13-8
Cat. No. B024029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetigabine Dihydrochloride
CAS150812-13-8
SynonymsN-(2-Amino-4-(4-fluorobenzylamino)phenyl)carbamic Acid Ethyl Ester Dihydrochloride;  Ethyl [2-Amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]carbamate Dihydrochloride;  D 20443;  Ezogabine Dihydrochloride_x000B_
Molecular FormulaC16H20Cl2FN3O2
Molecular Weight376.2 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl
InChIInChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H
InChIKeyWSGFOWNASITQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retigabine Dihydrochloride: Prototypical Pan-Kv7 Activator


Retigabine dihydrochloride (ezogabine) is the prototypical first-in-class positive allosteric modulator (PAM) of neuronal voltage-gated Kv7 (KCNQ2-5) potassium channels [1]. As the sole clinically approved antiseizure drug targeting Kv7 channels , it serves as an essential research tool for studying M-current modulation, neuronal hyperexcitability, and genetic channelopathies. Its dihydrochloride salt form (C16H20Cl2FN3O2, MW 376.25) provides enhanced aqueous solubility for in vitro and in vivo applications . Unlike newer Kv7 activators, retigabine represents the benchmark pan-Kv7 opener against which all subsequent channel modulators are compared [2].

Pan-Kv7.2–7.5 positive allosteric modulator; provides benchmark reference for channel gating studies.
Dihydrochloride salt supports aqueous solubility for DMSO-free assay preparation in electrophysiology and imaging.
Well-characterized voltage-dependent mechanism suitable as tool compound for M-current and hyperexcitability research.

Retigabine Dihydrochloride: Irreplaceable Kv7 Reference Standard


Generic substitution of retigabine dihydrochloride with other Kv7 activators (e.g., flupirtine, XEN1101, ICA-27243) fails because retigabine possesses a unique combinatorial profile: pan-Kv7.2-7.5 activation with voltage-dependent gating modulation [1], distinct binding site engagement [2], and well-characterized pharmacokinetic and toxicological benchmarks [3]. Unlike flupirtine, which was withdrawn for hepatotoxicity [4], or XEN1101, which lacks the structural features for dimerization-related pigmentation [5], retigabine occupies a critical middle ground—it is the only clinically validated Kv7 activator with extensive human safety data across a defined therapeutic window (plasma half-life 6-8 hours, oral bioavailability ~60%) [3]. Its dual Kv7/GABA-A receptor modulation at higher concentrations further distinguishes it from subtype-selective alternatives [6]. For researchers investigating Kv7 channel pharmacology, retigabine dihydrochloride provides the indispensable reference standard against which all novel modulators must be benchmarked.

Subtype-selectivity mismatch
Subtype-selective activators (e.g., ICA-27243) lack pan-Kv7.2–7.5 coverage; voltage-independent binding may not reproduce retigabine’s gating modulation profile.
Metabolite profile divergence
Flupirtine forms a hepatotoxic quinone diimine metabolite, whereas retigabine yields the active NAMR species; metabolic pathway differences can confound PK/PD interpretation.
Structural property context
XEN1101 was designed to avoid dimerization-related pigmentation; it lacks certain pan-Kv7 activation characteristics and may not serve as a direct pharmacological reference substitute.

Retigabine Dihydrochloride: Head-to-Head Comparative Evidence


Kv7.2/3 Activation Potency Gap vs. XEN1101

In direct head-to-head electrophysiological comparisons, retigabine (ezogabine) exhibits substantially lower potency for Kv7.2/Kv7.3 heterotetramer activation compared to the next-generation clinical candidate XEN1101 [1]. This 20- to 22-fold difference defines retigabine as the lower-potency benchmark and positions it as an essential control compound for evaluating novel Kv7 modulators [1].

Kv7.2/3 activation potency
Head-to-head
EC50 0.920 µM (electrophysiology)
XEN1101: 0.042 µM
~22-fold difference
Supports potency-benchmark workflow for Kv7 modulator screening.
Data from HEK cells expressing Kv7.2/3 heterotetramers; patch clamp and K+ flux assays.
Kv7.2/Kv7.3 activation EC50 Patch-clamp electrophysiology Potency differentiation

Kv7.2 Activation Mechanism: Retigabine vs. ICA-27243

Retigabine activates Kv7.2 channels through a voltage-dependent mechanism, shifting the voltage dependence of activation to more negative potentials [1]. In contrast, ICA-27243 induces a voltage-independent current on Kv7.2 channels [1]. This mechanistic divergence reflects distinct binding sites—retigabine binds within the channel pore, whereas ICA-27243 targets the voltage-sensor domain [1].

Kv7.2 gating mechanism
Head-to-head
Voltage-dependent left-shift in activation
ICA-27243: voltage-independent current induction
Mechanistic distinction relevant for pore-domain vs voltage-sensor pharmacological dissection.
Measured in Xenopus oocytes expressing Kv7.2; distinct binding sites confirmed.
Kv7.2 channel Voltage-dependent gating Mechanism of action Binding site

TRPV1 Calcium Response: Retigabine vs. ICA-27243

In a functional nociceptive signaling assay using F11 immortalized sensory neurons, retigabine inhibits bradykinin (BK)-induced intracellular Ca2+ increases with approximately 5-fold greater potency than ICA-27243 [1]. This functional advantage positions retigabine as the preferred pan-Kv7 activator for studying Kv7-TRPV1 crosstalk in pain research [1].

TRPV1 calcium response
Head-to-head
IC50 ~1 µM (retigabine)
ICA-27243: ~5 µM
Approx. 5-fold higher response
Supports selection for Kv7-TRPV1 crosstalk studies in sensory neuron models.
F11 immortalized sensory neurons; bradykinin-induced Ca2+ assay.
TRPV1 Pain Calcium signaling F11 sensory neurons IC50

Pigmentation Risk: Dimer Formation Liability

Retigabine's clinical use was associated with tissue discoloration due to the formation of chromophoric phenazinium-type dimers [1]. In contrast, XEN1101 was specifically designed to lack the requisite structural features for this dimerization, thereby eliminating pigmentation risk [1]. This safety differentiation, while unfavorable to retigabine, is a critical factor for researchers selecting between legacy and next-generation Kv7 activators for long-term in vivo studies [1].

Dimerization liability
Head-to-head
Forms phenazinium-type dimers linked to pigmentation risk
XEN1101: structurally lacks dimerization feature
Pigmentation endpoint context may influence choice for chronic in vivo protocols.
Long-term exposure data; retigabine remains suitable for acute studies.
Safety Pigmentation Dimerization Structural alert Toxicity

NAMR Active Metabolite: Distinct from Flupirtine

Retigabine undergoes extensive N-acetylation to form N-acetyl-retigabine (NAMR, AWD21-360), an active metabolite that contributes to its overall pharmacological effect [1]. In contrast, flupirtine's metabolic pathway involves quinone diimine formation linked to hepatotoxicity [2]. Retigabine and NAMR are not metabolized by CYP450 enzymes, reducing drug-drug interaction potential [3]. Renal excretion accounts for 85% of elimination, with unchanged retigabine comprising ~36% [1].

Metabolite profile
Cross-study
Active NAMR metabolite; non-CYP450 clearance
Flupirtine: quinone diimine-related hepatotoxicity context
Supports analytical reference standard selection and PK/PD model interpretation.
NAMR contributes to overall pharmacology; LC-MS/MS method development should include both analytes.
Metabolism N-acetylation Active metabolite Pharmacokinetics Excretion

Enhanced Aqueous Solubility: Dihydrochloride Salt Form

Retigabine dihydrochloride demonstrates high aqueous solubility (≥52.4 mg/mL in H2O with gentle warming), enabling preparation of concentrated stock solutions without organic solvents for cell-based assays [1]. In DMSO, solubility reaches ≥18.8-20 mg/mL [1]. In contrast, retigabine free base exhibits poor water solubility (<1 mg/mL) and requires DMSO for dissolution . The dihydrochloride salt also offers ≥8.71 mg/mL solubility in ethanol [1], providing flexibility for various experimental protocols.

Aqueous solubility (salt form)
Supporting
>52.4 mg/mL in water (gentle warming)
DMSO: >18.8 mg/mL
Free base: water insoluble
Enables DMSO-free stock preparation, reducing solvent artifacts in cell-based assays.
Dihydrochloride salt offers significant solubility advantage over free base.
Solubility Formulation DMSO Water Stock solution

Retigabine Dihydrochloride: Key Research Applications


Benchmarking Novel Kv7 Activators in Electrophysiology

Retigabine dihydrochloride serves as the essential low-potency reference compound for evaluating next-generation Kv7 activators. With an EC50 of 0.920-0.950 µM for Kv7.2/3 activation, it provides a clear 20-fold potency gap against clinical candidate XEN1101 (EC50 0.042 µM), enabling robust structure-activity relationship (SAR) analysis . Use retigabine as the positive control in automated patch-clamp (e.g., Sophion Qube 384) or manual electrophysiology experiments to establish baseline channel activation and to validate assay sensitivity. Its voltage-dependent mechanism also makes it the appropriate comparator for compounds targeting the channel pore versus voltage-sensor domain .

Investigating Kv7-TRPV1 Crosstalk in Nociceptive Signaling

For pain research involving sensory neuron excitability, retigabine dihydrochloride demonstrates 5-fold higher functional potency (IC50 ~1 µM) than ICA-27243 (IC50 ~5 µM) in inhibiting TRPV1-mediated calcium responses . This makes retigabine the preferred pan-Kv7 activator for studying M-current modulation of nociceptor signaling in F11 sensory neurons or primary DRG cultures. Its broad Kv7.2-7.5 activation profile ensures comprehensive coverage of neuronal Kv7 subtypes implicated in pain pathways, whereas subtype-selective activators may miss critical channel contributions .

LC-MS/MS Quantification of Retigabine and NAMR

Retigabine dihydrochloride, with HPLC purity ≥98% (typically 98-99.49% from reputable vendors), serves as the primary analytical reference standard for developing and validating bioanalytical methods . Given that retigabine forms an active N-acetyl metabolite (NAMR) that contributes to overall pharmacology, accurate quantification of both parent and metabolite is essential for PK/PD studies . The dihydrochloride salt's high aqueous solubility facilitates preparation of calibration standards and quality control samples without organic solvent interference .

Aqueous Stock Solutions for Cell-Based Assays

Retigabine dihydrochloride's superior aqueous solubility (≥52.4 mg/mL in H2O with gentle warming) enables DMSO-free stock solution preparation, a critical advantage for electrophysiology, calcium imaging, and other assays sensitive to solvent artifacts . Unlike the free base, which requires DMSO for dissolution, the dihydrochloride salt can be directly dissolved in aqueous buffers, eliminating concerns about DMSO carryover effects on ion channel function. For maximum stability, aliquot and store solutions at -20°C, using within one month of preparation .

Application
Selection Property
Validation Focus
Kv7 modulator screening assays
Pan-Kv7 reference standard with defined potency gap
Potency benchmark and mechanism-of-action comparison
Sensory neuron excitability studies
Pan-Kv7 activation with TRPV1 signaling inhibition
Calcium-response endpoint in neuronal models
Bioanalytical method development
High-purity reference standard with defined NAMR metabolite
Quantification accuracy for parent and active metabolite
DMSO-free assay preparation
Dihydrochloride salt aqueous solubility
Solvent artifact reduction in electrophysiology/imaging

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